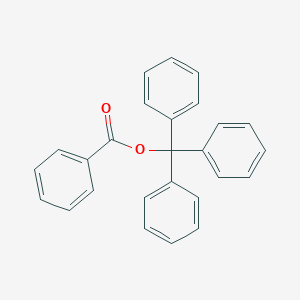
Trityl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trityl benzoate is a useful research compound. Its molecular formula is C26H20O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Trityl benzoate (C26H20O2) is a stable organic compound that exhibits distinctive chemical behavior due to the presence of the trityl group. This group is known for its radical stability, making trityl derivatives valuable in electron paramagnetic resonance (EPR) studies and as spin probes.
Spectroscopic Applications
1. Electron Paramagnetic Resonance (EPR) Studies:
this compound derivatives have been employed as spin probes in EPR spectroscopy. The compound's ability to form stable radicals allows for precise measurements of local viscosity and molecular dynamics in biological systems. For instance, the 13C-labeled trityl spin probe has been utilized in EPR viscometry to measure microviscosity in living tissues, providing insights into physiological and pathological conditions .
2. NMR Spectroscopy:
In NMR studies, this compound has been used to investigate carbocation formation and zwitterion stability in solution. The compound's behavior under various conditions has been analyzed using 1H and 13C NMR spectroscopy, revealing significant insights into its reactivity with alkali and alkaline earth metals . These studies demonstrate the utility of this compound in understanding reaction mechanisms involving carbocations.
Organic Synthesis
This compound serves as a key intermediate in organic synthesis. Its derivatives have been synthesized for various applications:
- Synthesis of Tritylone Alcohols: this compound can be transformed into tritylone alcohols through selective reactions, showcasing its role as a precursor in synthetic pathways .
- Bifunctionalized Resins: The compound has been incorporated into bifunctionalized resins, which are useful in synthesizing insect sex pheromones. This application highlights its significance in materials science and chemical engineering .
Biological Applications
This compound's properties have led to its exploration in biological contexts:
- Microviscosity Measurement: The 13C-dFT probe derived from trityl compounds has been shown to noninvasively assess microviscosity in biological fluids, aiding in the understanding of blood viscosity changes due to disease or treatment .
- Spin Labeling: Trityl radicals can be attached to biomolecules for distance measurements between spins using double electron-electron resonance techniques. This application is critical for studying protein dynamics and interactions at the molecular level .
Case Studies
Case Study 1: EPR Viscometry
A study demonstrated the use of a 13C-labeled trityl spin probe for measuring microviscosity in human blood samples. The results indicated that this method could effectively monitor changes associated with various health conditions, thus providing a potential diagnostic tool for clinical settings .
Case Study 2: NMR Analysis of Carbocations
Research involving this compound revealed significant shifts in NMR signals upon interaction with metal ions, confirming the formation of carbocations. This study provided valuable insights into the reactivity patterns of trityl derivatives under different conditions, enhancing our understanding of organic reaction mechanisms .
属性
CAS 编号 |
17714-77-1 |
|---|---|
分子式 |
C26H20O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
trityl benzoate |
InChI |
InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
IWTBESTVUWMZEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















